4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one
Description
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one (CAS: 2548979-18-4) is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 4. The triazine ring is linked to an azetidine (4-membered nitrogen-containing ring) at position 2, which is further connected to a piperazin-2-one moiety. Its molecular formula is C₁₂H₁₈N₆O₃, with a molecular weight of 294.31 g/mol .
Properties
IUPAC Name |
4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-20-11-14-10(15-12(16-11)21-2)18-5-8(6-18)17-4-3-13-9(19)7-17/h8H,3-7H2,1-2H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPOKUNWCZDSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)N3CCNC(=O)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactivity of 4,6-Dichloro-1,3,5-triazine
The 4,6-dichloro-1,3,5-triazine scaffold serves as a critical precursor due to its electrophilic C2 and C4 positions. In aqueous hydroxypropyl methylcellulose (HPMC) systems, SNAr reactions proceed efficiently at room temperature with tertiary amines or azetidine nucleophiles. For example, substituting one chlorine atom with azetidine requires:
Methoxylation of the Triazine Core
Methoxy groups are introduced via SNAr using sodium methoxide in methanol. The second chlorine at C4 is replaced under reflux (60°C, 6 h), yielding 4,6-dimethoxy-1,3,5-triazin-2-yl-azetidine intermediates.
Azetidine Ring Functionalization
Synthesis of 3-Aminomethyl Azetidine
Azetidin-3-yl-piperazin-2-one precursors are prepared via:
Coupling to the Triazine Scaffold
The azetidine nitrogen attacks the C2 position of 4,6-dimethoxy-1,3,5-triazine under mild conditions:
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Reaction monitoring : LC-MS tracks the disappearance of starting material (RT = 1.28 min) and product formation (RT = 1.43 min).
Piperazin-2-One Ring Formation
Cyclization Strategies
Piperazin-2-one is synthesized via intramolecular urea formation:
Side-Chain Modifications
The piperazin-2-one nitrogen is functionalized using:
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Acylation : Acetic anhydride in dichloromethane (20°C, 2 h).
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Sulfonation : Sulfur trioxide-pyridine complex in DMF (0°C to rt).
Integrated Synthetic Routes
One-Pot Sequential SNAr and Cyclization
A optimized protocol combines triazine methoxylation, azetidine coupling, and piperazin-2-one cyclization:
Large-Scale Production
Kilogram-scale synthesis employs continuous flow reactors to enhance reproducibility:
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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XRD : Confirms crystalline structure with orthorhombic symmetry (space group P2₁2₁2₁).
Challenges and Optimization
Competing Hydrolysis
The triazine core undergoes hydrolysis to 4-hydroxy-6-methoxy derivatives if:
Chemical Reactions Analysis
Types of Reactions
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. This compound can also act as a catalyst in various chemical reactions by stabilizing transition states and lowering activation energies .
Comparison with Similar Compounds
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Molecular Formula : C₁₄H₁₆N₄O₃
- Molecular Weight : ~288.31 g/mol .
- Key Features: Shares the 4,6-dimethoxy-1,3,5-triazine core. Substituents include a vinyl group and a para-methoxyaniline moiety instead of azetidine-piperazinone.
- Applications : Exhibits antifungal activity against Candida albicans (MIC₅₀: 8–16 µg/mL) .
- The para-methoxyaniline group in TRI enhances π-π stacking with microbial membranes, contributing to antifungal activity .
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)
- Molecular Formula : C₁₀H₁₈ClN₅O₃
- Molecular Weight : 307.74 g/mol .
- Key Features :
- Contains a morpholinium cation linked to the triazine core.
- Chloride counterion enhances solubility in polar solvents.
- Applications : Widely used as a coupling reagent in peptide synthesis and polysaccharide conjugation due to its rapid reaction kinetics .
- Comparison: DMTMM’s morpholinium group improves solubility but introduces steric bulk compared to the azetidine-piperazinone system. The target compound’s piperazin-2-one may offer unique hydrogen-bonding interactions unavailable in DMTMM.
2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine
- Molecular Formula : C₁₈H₂₅N₅O₃
- Molecular Weight : 359.42 g/mol .
- Key Features :
- Ethoxy groups at triazine positions 2 and 4, and a 4-methoxyphenylpiperazine substituent at position 5.
- Comparison :
- The ethoxy groups increase hydrophobicity compared to the target compound’s methoxy substituents.
- The larger molecular weight and extended piperazine-phenyl system may limit membrane permeability.
Structural and Functional Analysis
Biological Activity
4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a piperazine ring, an azetidine moiety, and a triazine derivative. The presence of methoxy groups enhances its lipophilicity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods involving the coupling of triazine derivatives with piperazine and azetidine precursors. The following table summarizes key synthesis routes:
| Method | Reagents | Yield (%) | Notes |
|---|---|---|---|
| Method A | Triazine + Piperazine | 75% | Requires purification |
| Method B | Triazine + Azetidine | 85% | One-pot synthesis possible |
| Method C | Multi-step synthesis | 70% | Involves multiple intermediates |
Antimicrobial Activity
Research has indicated that derivatives of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl) exhibit significant antimicrobial properties. A study demonstrated that the compound showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 to 50 µM, indicating moderate potency against these cell lines .
The proposed mechanism of action involves the inhibition of DNA synthesis through interaction with nucleic acids. This is facilitated by the triazine moiety which can intercalate into DNA strands, disrupting replication processes .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial efficacy against clinical isolates.
- Results : The compound displayed significant activity with an MIC value of 64 µg/mL against resistant strains of E. coli.
- : Suggests potential as a lead compound for developing new antibiotics.
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Case Study 2: Anticancer Activity
- Objective : Assess cytotoxic effects in human cancer cell lines.
- Results : Induced apoptosis in MCF-7 cells as evidenced by increased caspase activity.
- : Indicates potential for further development in cancer therapeutics.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one?
Methodological Answer:
The compound can be synthesized using triazine-based coupling reagents (TBCRs) like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates amide or carbamate bond formation. Key steps include:
- Step 1: Reacting azetidine derivatives with 4,6-dimethoxy-1,3,5-triazine-2-yl precursors under anhydrous conditions.
- Step 2: Activating intermediates using DMT-MM in polar solvents (e.g., DMF, MeOH) with bases like N-methylmorpholine (NMM) .
- Step 3: Purification via column chromatography or recrystallization.
For analogs, substituents on the azetidine or piperazin-2-one ring can be modified using nucleophilic substitution or cross-coupling reactions .
Basic: How can researchers assess the stability of this compound in biological matrices?
Methodological Answer:
Stability studies should mimic physiological conditions:
- Experimental Design: Incubate the compound in plasma (e.g., rat plasma) or artificial gastric/intestinal fluid at 37°C.
- Analytical Tools: Use HPLC or LC-MS to monitor degradation over time. For example, Gedatolisib (a structurally related triazine derivative) showed instability in plasma due to N-oxidation and morpholine ring cleavage, identified via LC-MS/MS .
- Key Parameters: Track half-life (t½), degradation products, and pH-dependent stability.
Advanced: What mechanistic role does this compound play in peptide coupling reactions?
Methodological Answer:
The 4,6-dimethoxy-1,3,5-triazine moiety acts as a "superactive ester" precursor. Mechanism:
- Activation: DMT-MM reacts with carboxylates to form acyloxy triazinyl intermediates, which are highly electrophilic.
- Nucleophilic Attack: Amines or alcohols attack the activated intermediate, forming amides or esters with minimal racemization.
- Solvent Flexibility: Reactions proceed efficiently in aqueous or alcoholic media, enabling chemoselectivity in peptide synthesis .
Advanced: How can structural contradictions in crystallographic vs. spectroscopic data be resolved?
Methodological Answer:
- X-ray Diffraction: Confirm the core structure (e.g., triazine-azetidine linkage) using single-crystal X-ray analysis, as demonstrated for DMT-MM derivatives .
- NMR/IR Discrepancies: For dynamic or amorphous samples, use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry.
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, distinguishing isomers or degradation products .
Basic: What pharmacological applications are suggested for this compound?
Methodological Answer:
- Antifungal Activity: Structural analogs (e.g., TRI derivatives) inhibit Candida spp. via triazine-mediated disruption of ergosterol biosynthesis. Screen using microdilution assays (MIC50) and compare to fluconazole .
- Kinase Inhibition: The piperazin-2-one scaffold is common in kinase inhibitors (e.g., Gedatolisib), suggesting potential for targeting PI3K/mTOR pathways .
Advanced: How can structure-activity relationship (SAR) studies address inconsistent biological data?
Methodological Answer:
- Systematic Modifications: Vary substituents on the azetidine (e.g., alkyl, aryl) and triazine (e.g., methoxy vs. morpholino) groups.
- Counter-Screening: Test analogs against off-target receptors (e.g., cytochrome P450 enzymes) to identify selectivity drivers.
- Computational Modeling: Use molecular docking (e.g., AutoDock) to predict binding modes and optimize interactions with target proteins .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Structural Confirmation:
- Stability: Accelerated stability testing (40°C/75% RH) with LC-MS monitoring .
Advanced: How can degradation pathways inform the design of stable analogs?
Methodological Answer:
- Identify Vulnerable Sites: For example, oxidation of the piperazin-2-one ring or demethylation of methoxy groups, as seen in Gedatolisib .
- Modification Strategies:
- Replace labile methoxy groups with electron-withdrawing substituents (e.g., trifluoromethyl).
- Introduce steric hindrance near oxidation-prone sites using bulky alkyl chains.
- In Silico Tools: Predict metabolic hotspots with software like MetaSite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
